

A Technical Guide to **tert-Butyl 3-aminopropanoate hydrochloride**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *tert-Butyl 3-aminopropanoate hydrochloride*

Cat. No.: B555159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **tert-Butyl 3-aminopropanoate hydrochloride**, a key building block in organic synthesis and pharmaceutical development. It details the compound's chemical structure, physical properties, experimental protocols for its synthesis, and its applications in research.

Chemical Identity and Structure

tert-Butyl 3-aminopropanoate hydrochloride is the hydrochloride salt of the tert-butyl ester of β -alanine. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is a common strategy in peptide synthesis and the development of complex molecules.^[1] This protection prevents unwanted side reactions involving the carboxyl group.^[1]

The chemical structure consists of a propanoate backbone with an amino group at the 3-position and a tert-butyl ester at the carboxyl group. The positive charge on the protonated amine is balanced by a chloride ion.

Canonical SMILES: CC(C)(C)OC(=O)CCN.Cl^[2]

InChIKey: DOMTZTVJNZKUNX-UHFFFAOYSA-N^[2]

Physicochemical Properties

The compound's properties make it suitable for various applications in organic chemistry, particularly as an intermediate in multi-step syntheses.[\[3\]](#)[\[4\]](#) It is typically supplied as a solid with a high degree of purity.[\[5\]](#)

Property	Value	Source
IUPAC Name	tert-butyl 3-aminopropanoate;hydrochloride	[2]
Synonyms	H-beta-Ala-OtBu.HCl, β -Alanine tert-butyl ester hydrochloride	[2] [6]
CAS Number	58620-93-2	[2] [6] [7]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[2] [6]
Molecular Weight	181.66 g/mol	[2] [6] [7]
Boiling Point	233.9 °C at 760 mmHg	[6]
Flash Point	95.2 °C	[6]
Purity	≥97%	[5]
Storage Temperature	-20°C, Inert atmosphere, Keep in dark place	[3] [6]

Synthesis and Experimental Protocols

The synthesis of **tert-Butyl 3-aminopropanoate hydrochloride** is typically achieved through a two-step process: formation of the tert-butyl ester free base, followed by conversion to its hydrochloride salt. The following protocol outlines a common method starting from tert-butyl cyanoacetate.[\[3\]](#)

This procedure involves the catalytic hydrogenation of a nitrile to a primary amine, followed by acidification to yield the final hydrochloride salt.[\[3\]](#)

Materials:

- tert-Butyl cyanoacetate
- 2% Methanol-ammonia aqueous solution
- Raney Nickel (catalyst)
- Nitrogen (N₂) gas
- Hydrogen (H₂) gas
- Ethyl acetate
- Ethyl acetate-hydrogen chloride solution

Procedure:

- Reaction Setup: To a suitable reaction vessel (e.g., an autoclave), add tert-butyl cyanoacetate (200 g), 2% methanol-ammonia aqueous solution (1 kg), and Raney Nickel (20 g).[3]
- Inerting: Seal the reactor and purge it three times with nitrogen gas to remove oxygen.[3]
- Hydrogenation: Following the nitrogen purge, purge the reactor three times with hydrogen gas.[3] Pressurize the vessel with hydrogen to 5 MPa.
- Reaction: Heat the mixture to 55 °C and stir for 6 hours. Maintain the hydrogen pressure at 5 MPa throughout the reaction by continuously replenishing it as it is consumed.[3]
- Work-up (Free Base Isolation): Upon completion, cool the reactor and vent the hydrogen gas. Remove the Raney Nickel catalyst by filtration. Concentrate the filtrate under reduced pressure to approximately 200 g.[3] Dilute the concentrated residue with ethyl acetate.
- Salt Formation: Cool the ethyl acetate solution. Adjust the pH to 3 by the slow addition of an ethyl acetate-hydrogen chloride solution.[3]
- Isolation of Final Product: Concentrate the resulting mixture. The product, **tert-Butyl 3-aminopropanoate hydrochloride**, will precipitate as a solid. Collect the solid and dry it to yield the final product (approx. 198 g).[3]

Caption: Synthesis workflow for **tert-Butyl 3-aminopropanoate hydrochloride**.

Applications in Research and Drug Development

tert-Butyl 3-aminopropanoate hydrochloride is a valuable intermediate in several synthetic pathways.

- Peptide Synthesis: As a derivative of β -alanine, it is used in the synthesis of β -peptides and other peptidomimetics. The tert-butyl group provides robust protection for the C-terminus under various coupling conditions and can be selectively removed later in the synthesis.
- Pharmaceutical Intermediates: It serves as a precursor in the synthesis of more complex active pharmaceutical ingredients (APIs). For instance, it is an intermediate in the synthesis of rac-3-Oxo Atorvastatin Sodium Salt, which is an impurity related to the cholesterol-lowering drug Atorvastatin.[3]
- Proteomics Research: The compound is classified as a biochemical for proteomics research, indicating its utility in creating specific probes or modified peptides for studying protein function and interactions.[7]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **tert-Butyl 3-aminopropanoate hydrochloride** is considered an irritant.[2]

- Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2]
- Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
- Storage: The compound should be stored at -20°C in a tightly sealed container under an inert atmosphere to prevent degradation.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]
- 2. Tert-butyl 3-aminopropanoate hydrochloride | C7H16CINO2 | CID 16218890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-butyl 3-aminopropanoate | 15231-41-1 [chemicalbook.com]
- 4. 15231-41-1 | tert-Butyl 3-Aminopropanoate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 5. tert-Butyl 3-aminopropanoate hydrochloride [sobekbio.com]
- 6. tert-Butyl 3-aminopropanoate hydrochloride, CAS No. 58620-93-2 - iChemical [ichemical.com]
- 7. scbt.com [scbt.com]
- To cite this document: BenchChem. [A Technical Guide to tert-Butyl 3-aminopropanoate hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b555159#tert-butyl-3-aminopropanoate-hydrochloride-chemical-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com